Alisiaquinone B

Description

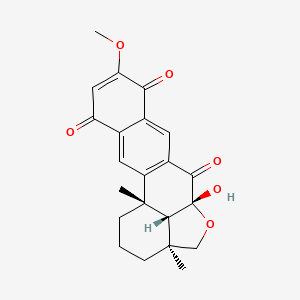

Alisiaquinone B is a meroterpenoid compound isolated from marine sponges, notably from New Caledonian deep-sea species . Structurally, it belongs to a family of sesquiterpene benzoquinones, characterized by a fused tetracyclic or polycyclic terpenoid backbone linked to a quinone moiety . This compound exhibits potent anti-malarial activity, particularly against chloroquine-resistant Plasmodium falciparum strains, targeting key enzymes such as Plasmodium kinase Pfnek-1 and protein farnesyltransferase . Its mechanism involves disrupting parasitic electron transport and ATP synthesis, leading to apoptosis .

Properties

Molecular Formula |

C22H22O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(1S,13R,16S,20S)-13-hydroxy-7-methoxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione |

InChI |

InChI=1S/C22H22O6/c1-20-5-4-6-21(2)14-8-11-12(17(24)16(27-3)9-15(11)23)7-13(14)18(25)22(26,19(20)21)28-10-20/h7-9,19,26H,4-6,10H2,1-3H3/t19-,20-,21-,22+/m1/s1 |

InChI Key |

FYMHBDYBAOKOHD-YSFYHYPLSA-N |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C |

Canonical SMILES |

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C |

Synonyms |

alisiaquinone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alisiaquinones A, C, and Alisiaquinol

- Alisiaquinone A: Shares the core meroterpenoid structure but differs in substituents. It inhibits Pfnek-1 with anti-malarial IC50 values in the micromolar range (~1–3 µM), comparable to xestoquinone .

- Alisiaquinone C: Features a taurine-derived heterocyclic substitution, enhancing its anti-malarial potency. It exhibits submicromolar activity against chloroquine-resistant P. falciparum (IC50 = 0.08–0.21 µM) and dual inhibition of Pfnek-1 and farnesyltransferase . This substitution reduces toxicity compared to Alisiaquinone A/B .

- Alisiaquinol: A reduced hydroquinone form of Alisiaquinone A, with similar anti-malarial targets but lower reported efficacy .

Neopetrosiquinones A and B

These sesquiterpene benzoquinones, isolated from deep-water sponges, share structural motifs with Alisiaquinone A. However, their bioactivity diverges:

- Neopetrosiquinone A: Shows cytotoxicity against colorectal (DLD-1, IC50 = 3.7 µM) and pancreatic (PANC-1, IC50 = 6.1 µM) cancer cells but lacks significant anti-malarial activity .

- Neopetrosiquinone B: Less potent in cytotoxicity (IC50 = 9.8–13.8 µM), highlighting the role of hydroxylation patterns in activity .

Xestoquinone and Ilimaquinone

- Xestoquinone: A structurally related benzoquinone with moderate anti-malarial activity (IC50 ~3 µM) via Pfnek-1 inhibition.

- Ilimaquinone: From Dactylospongia elegans, it shares anti-malarial targets but has higher toxicity, underscoring Alisiaquinones’ improved therapeutic windows .

Comparison with Functionally Similar Compounds

Anti-Malarial Meroterpenoids

Cytotoxic Terpenyl-Quinones

Structure-Activity Relationship Insights

- Substituent Effects: The 28-iodo substitution in synthetic Saiyacenol B enhances anti-leishmanial activity (IC50 = 5.4 µM vs. 10.3 µM for unmodified compound) . Similarly, Alisiaquinone C’s taurine group boosts anti-malarial potency and selectivity .

- Redox Properties: Quinone moieties enable electron transport disruption, critical in anti-parasitic activity. Reduced forms (e.g., Alisiaquinol) often show diminished efficacy .

Q & A

Q. What methodologies validate the proposed mechanisms of action for this compound in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target dependency. Spatial-temporal effects are tracked via live-cell imaging or single-cell RNA sequencing. Pharmacodynamic markers (e.g., phosphorylated proteins) are quantified using Western blot or multiplex immunoassays. Cross-reference with pathway enrichment analysis (e.g., KEGG, GO terms) .

Data Analysis and Reproducibility

Q. How should researchers ensure the reproducibility of this compound’s reported spectral data?

- Methodological Answer : Publish raw NMR (FID files) and MS spectra in open repositories (e.g., Zenodo). Annotate peaks with δ values (ppm) and coupling constants (J). For crystallographic data, deposit CIF files in the Cambridge Structural Database. Include batch-specific purity certificates in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC). For heterogeneous data, apply mixed-effects models or bootstrapping. Pre-specify outlier exclusion criteria to avoid bias .

Comparative and Translational Studies

Q. How do structural analogs of this compound inform its pharmacological potential?

- Methodological Answer : Synthesize analogs with modifications at key functional groups (e.g., quinone moiety). Compare bioactivity profiles using panel assays (e.g., NCI-60 cancer cell lines). Assess metabolic stability in liver microsomes. Prioritize analogs with improved therapeutic indices (e.g., LD₅₀/IC₅₀ ratios) .

Q. What interdisciplinary approaches advance the study of this compound’s ecological roles?

- Methodological Answer : Combine metagenomics to identify producing organisms in environmental samples and ecological network analysis to assess symbiotic relationships. Use isotope-labeled feeding experiments to trace nutrient cycling in marine ecosystems .

Guidance for Manuscript Preparation

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the introduction. In the discussion, contrast results with prior studies, emphasizing mechanistic insights or unresolved questions. Follow journal-specific guidelines for graphical abstracts (e.g., minimal structures, bold colors) .

Q. What are common pitfalls in reporting the synthesis of this compound, and how can they be avoided?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.